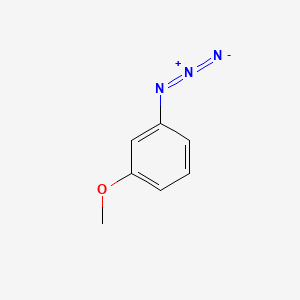

1-Azido-3-metoxibenceno

Descripción general

Descripción

Synthesis Analysis

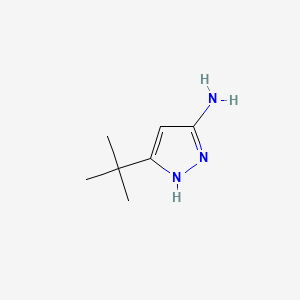

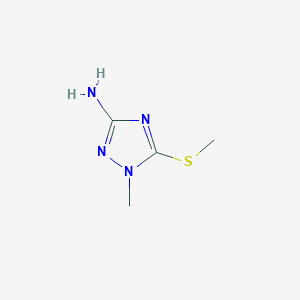

The synthesis of 1-azido-3-methoxybenzene and related compounds often involves click chemistry methods, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), producing good yields. For instance, a series of 1,2,3-triazole derivatives containing the eugenol ring were synthesized, showcasing the versatility of azido compounds in organic synthesis (Taia et al., 2021).

Aplicaciones Científicas De Investigación

Síntesis de Heterociclos

1-Azido-3-metoxibenceno: se utiliza en la síntesis de diversos heterociclos, que son componentes cruciales en productos farmacéuticos y agroquímicos. El grupo azida participa en reacciones intramoleculares o intermoleculares bajo diferentes condiciones (térmicas, catalizadas o no catalizadas) para formar sistemas heterocíclicos de cinco, seis o organometálicos y sus análogos fusionados .

Química Click

Este compuesto juega un papel significativo en la química click, particularmente en la síntesis de 1,2,3-triazoles. La cicloadición de Huisgen azida-alquino es una reacción fundamental en este campo, que conduce a la formación de triazoles, que son valiosos en el desarrollo de fármacos y la ciencia de materiales .

Síntesis Orgánica

En la síntesis orgánica, This compound puede usarse como un bloque de construcción para la preparación de una amplia gama de compuestos orgánicos. Puede sufrir reacciones de adición nucleofílica, como la adición de Aza-Michael, para introducir grupos funcionales que contienen nitrógeno en las moléculas .

Fotocatálisis

El grupo azida de This compound puede activarse mediante fotocatálisis para generar nitrenos, que son intermediarios altamente reactivos. Estos nitrenos pueden insertarse en enlaces C-H o adicionarse a enlaces múltiples, creando nuevos enlaces químicos y grupos funcionales .

Química de Materiales

Las azidas, incluido This compound, son esenciales en el desarrollo de nuevos materiales. Se pueden incorporar a polímeros o utilizarse para modificar superficies, imponiendo propiedades únicas como una mayor estabilidad térmica o características electrónicas novedosas .

Ciencias Farmacéuticas

En las ciencias farmacéuticas, las azidas se utilizan para sintetizar aminas y triazoles, que son estructuras fundamentales en muchos fármacos. La versatilidad de This compound permite la creación de diversos farmacóforos, que pueden conducir al desarrollo de nuevos medicamentos .

Materiales Energéticos

Las azidas son conocidas por su aplicación en materiales energéticos. Si bien This compound en sí mismo puede no usarse directamente como explosivo, sus motivos estructurales se pueden encontrar en compuestos que se utilizan en explosivos fundidos o como plastificantes energéticos .

Catálisis

El grupo azida en This compound puede actuar como un ligando o un grupo saliente en ciclos catalíticos. Esto permite la formación de moléculas complejas a través de transformaciones catalíticas, que es un aspecto crítico de la química industrial y la síntesis .

Mecanismo De Acción

Target of Action

Azides are generally known to be reactive and can participate in various chemical reactions, such as cycloaddition reactions . They can interact with different biological targets, depending on the specific context and conditions .

Mode of Action

1-Azido-3-methoxybenzene, like other azides, can undergo electrophilic aromatic substitution In this process, the azide group attacks the electrophile, forming a bond with one carbon atom and leaving the other with a positive chargeIn the next step, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, restoring aromaticity .

Biochemical Pathways

For instance, they can undergo [3+2] cycloaddition reactions , which could potentially affect various biochemical processes.

Pharmacokinetics

The physicochemical properties of a molecule can influence its adme properties . For instance, a balance between lipophilicity and hydrophilicity can make a molecule drug-like, potentially affecting its absorption and distribution .

Result of Action

Azides are known to be highly reactive and can interact with various biological targets, potentially leading to various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Azido-3-methoxybenzene. For instance, the temperature can affect the reactivity of azides . Moreover, the presence of other substances can influence the reactions that azides participate in .

Safety and Hazards

1-Azido-3-methoxybenzene is classified as a self-reactive substance and mixture, Type B. It can cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure . It is advised to handle this compound with care, avoid breathing its dust/fume/gas/mist/vapours/spray, and use it only outdoors or in a well-ventilated area .

Direcciones Futuras

Organic azides like 1-Azido-3-methoxybenzene have a wide range of applications in the material and life sciences due to their extraordinary reactivity. They are particularly useful in the development of new materials and in the establishment of structure-function relationships . Future research may focus on exploring more applications of these compounds in various fields.

Propiedades

IUPAC Name |

1-azido-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-4-2-3-6(5-7)9-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKZQLYQRLHTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337462 | |

| Record name | Benzene, 1-azido-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3866-16-8 | |

| Record name | Benzene, 1-azido-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

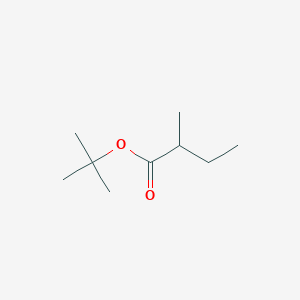

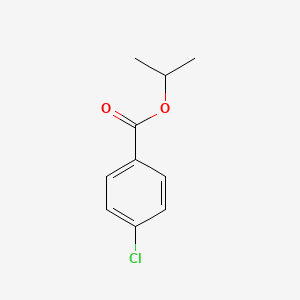

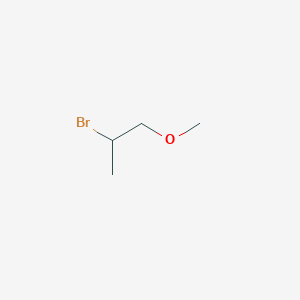

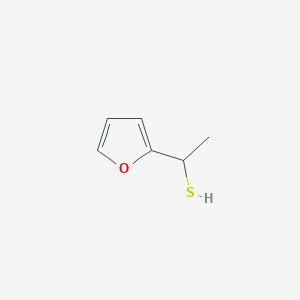

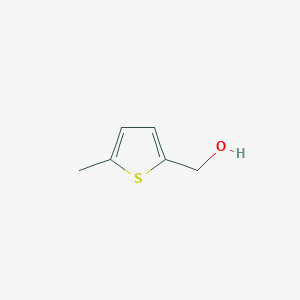

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)